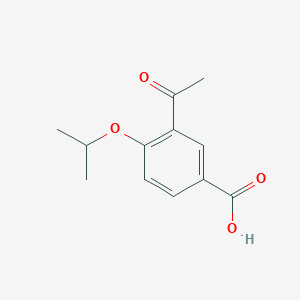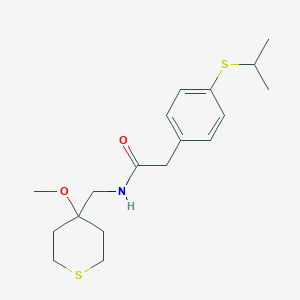![molecular formula C27H25N5O4 B2679319 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1184989-75-0](/img/structure/B2679319.png)
2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazole moiety, which is a type of azole, a class of five-membered nitrogen-containing heterocycles . 1,2,4-triazoles are known to interact with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility . They are integral parts of a variety of drugs available in clinical therapy .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Various methods have been developed for synthesizing triazoloquinoxaline derivatives, including 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide. These methods involve reactions like the Ugi four-component reaction and copper-catalyzed tandem reactions, providing access to structurally varied and complex fused tricyclic scaffolds (An et al., 2017).
Structural Aspects : Research on the structural aspects of related compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, highlights the formation of gels and crystalline salts under certain conditions, which may have implications for the physical properties and applications of the triazoloquinoxaline derivatives (Karmakar et al., 2007).
Biological Evaluation and Potential Therapeutic Uses
Positive Inotropic Activities : Some derivatives of triazoloquinoxaline have shown promising positive inotropic activities, suggesting potential therapeutic applications in cardiovascular diseases. For instance, a study found that certain compounds increased stroke volume in isolated rabbit-heart preparations, indicating their potential as inotropic agents (Li et al., 2008).
Anticonvulsant Properties : Other studies have focused on the anticonvulsant activities of triazoloquinoxaline derivatives. For example, some compounds synthesized using 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor showed significant anticonvulsant activities in models of induced convulsions (Alswah et al., 2013).
Anticancer Activity : Derivatives of 1,2,4-triazolo[4,3-a]-quinoline, a related compound, have been studied for their anticancer activities. The structural requirements essential for this activity were explored, with some derivatives showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Orientations Futures
Compounds containing a 1,2,4-triazole moiety are the focus of renewed interest among organic and medicinal chemists . They are integral parts of a variety of drugs available in clinical therapy . Therefore, the development of new compounds containing this moiety, such as the one you mentioned, could be a promising area of research .
Propriétés
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4/c1-17-8-6-13-23(18(17)2)36-26-25-30-31(27(34)32(25)22-12-5-4-11-21(22)29-26)16-24(33)28-15-19-9-7-10-20(14-19)35-3/h4-14H,15-16H2,1-3H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCJNWYJFZDPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC(=CC=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2679236.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2679237.png)

![3-Methyl-N'-(4-methylphenyl)sulfonyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B2679239.png)

![N-(2-chlorobenzyl)-6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2679244.png)

![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2679248.png)
![2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2679249.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2679250.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2679253.png)

![Sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2679259.png)